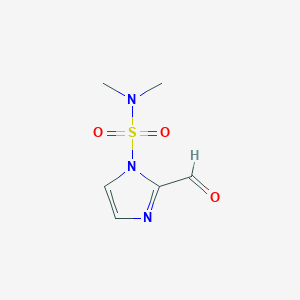

2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Description

Properties

IUPAC Name |

2-formyl-N,N-dimethylimidazole-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-4-3-7-6(9)5-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGFMIGUZDDCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=CN=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide can be achieved through several methods. One common approach involves the N-formylation of N,N-dimethyl-1H-imidazole-1-sulfonamide using formylating agents such as formic acid or formic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time. This method involves the use of microwave irradiation to accelerate the N-formylation reaction, resulting in higher yields and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-carboxy-N,N-dimethyl-1H-imidazole-1-sulfonamide.

Reduction: 2-hydroxymethyl-N,N-dimethyl-1H-imidazole-1-sulfonamide.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can interact with biological receptors, affecting cellular signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Core Derivatives

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

- CAS Number : 140174-48-7

- Key Differences : Formyl group at the 4-position instead of 2.

- Implications: Positional isomerism alters electronic distribution and reactivity.

N,N-Dimethyl-1H-imidazole-1-sulfonamide

Halogenated Derivatives

(Z)-4-(1-Bromo-3-hydroxyprop-1-enyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (26)

- Synthesis : Reacts N,N-dimethylimidazole sulfonamide with Red-Al and N-bromosuccinimide in THF, yielding 78% pure product .

- Applications : Bromo and hydroxypropene substituents enhance electrophilicity, making it suitable for cross-coupling reactions.

(Z)-4-(3-(tert-Butyldimethylsilyloxy)-1-chloroprop-1-enyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (31)

- Synthesis : Uses TBSCl for silyl protection, achieving 87% yield .

- Key Feature : Chloro and silyloxy groups improve stability for stepwise functionalization.

Cyazofamid (4-Chloro-2-cyano-N,N-dimethyl-5-(4'-methylphenyl)-1H-imidazole-1-sulfonamide)

- Synthesis : Optimized for industrial scale via selenium dioxide oxidation and thionyl chloride-mediated steps .

- Applications: Commercial fungicide; cyano and methylphenyl groups enhance pesticidal activity.

2-Formyl-N,1-dimethyl-N-(pyridin-3-yl)-1H-imidazol-5-carboxamid (XIII-1-1)

Comparative Data Tables

Table 2: Hazard Profiles

Key Findings and Implications

- Reactivity : The 2-formyl group in the target compound facilitates aldehyde-specific reactions (e.g., condensations), whereas halogenated derivatives (26, 31) are tailored for electrophilic substitutions .

- Biological Activity: Cyazofamid’s cyano and aryl groups underscore the importance of substituent diversity in agrochemical design .

- Industrial vs. Research Use : While the target compound is a research intermediate, analogues like cyazofamid highlight scalability for commercial applications .

Biological Activity

2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its structural characteristics, which suggest various biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₀N₃O₃S, with a molecular weight of approximately 190.24 g/mol. The compound features an imidazole ring, a sulfonamide functional group, and an aldehyde group, which are critical for its biological activity. The presence of the sulfonamide moiety allows it to mimic para-aminobenzoic acid (PABA), a substrate essential for bacterial folate synthesis, thereby imparting antibacterial properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. In particular, the compound has demonstrated:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : The compound showed bactericidal effects at concentrations similar to its MIC values, indicating its potential as an effective antibacterial agent .

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, although detailed studies are needed to elucidate these effects fully.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Folate Synthesis : By mimicking PABA, the compound inhibits the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis.

- Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key steps to optimize the synthesis of 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide for high yield and purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction parameters. For example, maintaining a temperature range of 0–5°C during sulfonamide formation minimizes side reactions. Aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while pH adjustments (e.g., using sodium bicarbonate) stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield improvements (70–85%) are achieved by stepwise addition of formylating agents (e.g., phosphoryl chloride/DMF mixtures) under inert atmospheres .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent environments (e.g., dimethyl groups at δ 2.8–3.2 ppm, formyl proton at δ 8.1–8.3 ppm). H-N HMBC correlations confirm sulfonamide connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion ([M+H] at m/z 245.06 for CHNOS) and fragments (e.g., loss of SO at m/z 163) .

- Infrared Spectroscopy (IR) : Peaks at 1670 cm (C=O stretch) and 1320/1150 cm (asymmetric/symmetric SO stretches) confirm functional groups .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- Unreacted Starting Materials : Residual 1-methylimidazole or sulfonyl chloride can persist; quenching with ice-cwater followed by extraction (dichloromethane) removes unreacted reagents .

- Hydrolysis Byproducts : Formamide derivatives may form if moisture is introduced. Use of anhydrous solvents and molecular sieves reduces hydrolysis .

- Oxidation Products : Over-oxidation of the formyl group to carboxylic acid is minimized by limiting reaction time and avoiding excess oxidizing agents .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonamide group (-SONMe) activates the imidazole ring toward nucleophilic attack at the C-2 position. Computational studies (DFT, B3LYP/6-31G*) show that the formyl group (-CHO) further polarizes the ring, lowering the LUMO energy by 1.2 eV. This enhances reactivity with amines (e.g., benzylamine, k = 0.45 min in acetonitrile at 25°C). Steric hindrance from N,N-dimethyl groups reduces regioselectivity in bulky nucleophiles, favoring C-4 substitution by 15–20% .

Q. How can contradictions in spectral data for derivatives of this compound be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or dynamic NMR effects. For example:

- Tautomeric Equilibria : The imidazole ring may interconvert between 1H and 3H tautomers. Variable-temperature H NMR (e.g., 298–343 K) identifies coalescence points, while N NMR distinguishes N-protonation sites .

- Dynamic Effects : Rotational barriers in sulfonamide groups (ΔG ~12 kcal/mol) cause signal splitting. 2D NOESY reveals spatial proximity between methyl and formyl groups, confirming conformation .

Q. What computational strategies are effective in designing new reactions involving this compound?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian 16, M06-2X/cc-pVTZ) map potential energy surfaces for formylation and sulfonylation steps. Intrinsic reaction coordinate (IRC) analysis identifies transition states .

- Machine Learning : Training models on existing imidazole reaction datasets (e.g., activation energies, solvent effects) predicts optimal conditions (e.g., 60°C in DMF with KCO) for new derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.